5-Bromo-3-chloro-N,N-dimethylpicolinamide
Description
5-Bromo-3-chloro-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H8BrClN2O and a molecular weight of 263.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and a picolinamide group, making it a unique entity in the field of organic chemistry.
Properties
IUPAC Name |
5-bromo-3-chloro-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c1-12(2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBKIXATEGWBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-N,N-dimethylpicolinamide typically involves the reaction of 5-bromo-3-chloropicolinic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
5-Bromo-3-chloro-N,N-dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-chloropyridine: Similar in structure but lacks the dimethylpicolinamide group.
3-Chloro-5-bromopyridine-2-carboxamide: Similar but with a carboxamide group instead of the dimethylpicolinamide group.
Uniqueness
5-Bromo-3-chloro-N,N-dimethylpicolinamide is unique due to the presence of both bromine and chlorine atoms along with the dimethylpicolinamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
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